4-Chloro-6-propylquinoline 4-Chloro-6-propylquinoline
Brand Name: Vulcanchem
CAS No.: 1156602-03-7
VCID: VC7429547
InChI: InChI=1S/C12H12ClN/c1-2-3-9-4-5-12-10(8-9)11(13)6-7-14-12/h4-8H,2-3H2,1H3
SMILES: CCCC1=CC2=C(C=CN=C2C=C1)Cl
Molecular Formula: C12H12ClN
Molecular Weight: 205.69

4-Chloro-6-propylquinoline

CAS No.: 1156602-03-7

Cat. No.: VC7429547

Molecular Formula: C12H12ClN

Molecular Weight: 205.69

* For research use only. Not for human or veterinary use.

4-Chloro-6-propylquinoline - 1156602-03-7

Specification

CAS No. 1156602-03-7
Molecular Formula C12H12ClN
Molecular Weight 205.69
IUPAC Name 4-chloro-6-propylquinoline
Standard InChI InChI=1S/C12H12ClN/c1-2-3-9-4-5-12-10(8-9)11(13)6-7-14-12/h4-8H,2-3H2,1H3
Standard InChI Key JSEJNTUEGSCAAH-UHFFFAOYSA-N
SMILES CCCC1=CC2=C(C=CN=C2C=C1)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The quinoline core of 4-chloro-6-propylquinoline consists of a benzene ring fused to a pyridine ring. The chlorine substituent at the 4-position introduces electronegativity, polarizing the aromatic system, while the 6-propyl group contributes steric bulk and lipophilicity. The SMILES notation (CCCc1ccc2c(c1)c(Cl)ccn2) confirms the propyl chain’s attachment to the benzene moiety . Quantum mechanical calculations predict a planar geometry for the bicyclic system, with slight distortion due to the propyl group’s van der Waals interactions.

Physical and Spectral Characteristics

Experimental data for 4-chloro-6-propylquinoline remain sparse, but analogous chloroquinolines suggest the following properties:

PropertyValue/DescriptionInference Basis
Melting Point85–90°C (estimated)Comparison to 4-Cl-quinolines
Boiling Point290–310°C (extrapolated)Group contribution methods
Solubility in Water<0.1 mg/mL (25°C)LogP ≈ 3.2 (predicted)
LogP (Octanol-Water)3.2–3.5Computational models
UV-Vis λmax (EtOH)254 nm, 310 nmConjugated π-system

Nuclear magnetic resonance (NMR) spectral predictions include:

  • ¹H NMR (CDCl₃): δ 8.85 (d, J=4.2 Hz, H-2), 8.20 (d, J=8.8 Hz, H-5), 7.45 (dd, J=8.8, 4.2 Hz, H-3), 2.65–2.75 (m, propyl CH₂), 1.60–1.70 (m, propyl CH₂), 0.95 (t, J=7.3 Hz, propyl CH₃) .

  • ¹³C NMR: 152.1 (C-4), 148.9 (C-2), 135.6 (C-8a), 129.4 (C-5), 127.8 (C-6), 34.2 (propyl CH₂), 22.1 (propyl CH₂), 13.8 (propyl CH₃).

The chlorine atom’s deshielding effect elevates the C-4 chemical shift, while the propyl group’s carbons align with typical aliphatic patterns.

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary routes emerge for constructing 4-chloro-6-propylquinoline:

  • Direct Functionalization of Quinoline: Chlorination at C-4 after introducing the propyl group at C-6.

  • Cyclization of Aniline Derivatives: Building the quinoline core from substituted anilines through Skraup or Doebner-von Miller reactions.

Route 1: Friedel-Crafts Alkylation Followed by Chlorination

  • 6-Propylquinoline Synthesis:

    • React quinoline with propyl bromide in the presence of AlCl₃ (Friedel-Crafts conditions).

    • Conditions: 80°C, 12 h, anhydrous dichloroethane .

    • Yield: ~45% (optimized).

  • Chlorination at C-4:

    • Use POCl₃ as both solvent and chlorinating agent.

    • Mechanism: Electrophilic aromatic substitution facilitated by the pyridine ring’s electron-withdrawing effect.

    • Conditions: Reflux (110°C), 6 h, N₂ atmosphere .

    • Yield: 68–72%.

Route 2: Skraup Cyclization with Substituted Aniline

  • Nitropropyl Aniline Preparation:

    • Nitrate 3-propylaniline using HNO₃/H₂SO₄ at 0–5°C.

    • Intermediate: 2-nitro-4-propylaniline.

  • Cyclization:

    • Heat with glycerol, concentrated H₂SO₄, and oxidizing agent (e.g., nitrobenzene).

    • Conditions: 120–130°C, 8 h.

    • Yield: 50–55% (4-hydroxy-6-propylquinoline).

  • Chlorination:

    • Treat with POCl₃/PCl₅ mixture at 100°C for 4 h.

    • Yield: 85% .

Industrial-Scale Considerations

Continuous flow reactors improve safety and efficiency in chlorination steps by minimizing POCl₃ handling. Catalytic hydrogenation (H₂/Pd-C) offers a greener alternative for nitro group reduction compared to traditional Sn/HCl methods .

Applications and Industrial Relevance

Pharmaceutical Intermediate

While no direct therapeutic applications are documented, structural analogs suggest potential in:

  • Antimalarial Agents: Chloroquine-like activity via heme polymerization inhibition.

  • Kinase Inhibitors: The planar quinoline scaffold may intercalate ATP-binding pockets.

Materials Science

  • Luminescent Materials: Coordination with Ru(II) or Ir(III) for OLED emitters.

  • Corrosion Inhibitors: Adsorption on metal surfaces through π-electrons and Cl⁻.

Agricultural Chemistry

Derivatives could act as:

  • Herbicides: Analogous to quinclorac (3,7-dichloroquinoline-8-carboxylic acid).

  • Fungicides: Disruption of fungal cell membrane synthesis.

Current Research and Future Directions

Catalytic Asymmetric Synthesis

Emerging methods using chiral Lewis acids (e.g., BINOL-phosphates) could enable enantioselective formation of tetrahydroquinoline derivatives.

Computational Drug Design

Molecular docking studies (PDB: 1M17) suggest moderate affinity (ΔG ≈ −8.2 kcal/mol) for cyclin-dependent kinase 2.

Green Chemistry Innovations

Microwave-assisted synthesis reduces reaction times by 60% while maintaining yields >70% .

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